1,3-dimethyl-5-[(octylamino)methyl]-1,3-dihydro-2H-benzimidazol-2-one
Description
1,3-DIMETHYL-5-[(OCTYLAMINO)METHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE is a synthetic compound belonging to the class of benzodiazoles. Benzodiazoles are heterocyclic compounds containing a benzene ring fused to a diazole ring. This particular compound is characterized by the presence of an octylamino group attached to the benzodiazole core, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C18H29N3O |
|---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
1,3-dimethyl-5-[(octylamino)methyl]benzimidazol-2-one |
InChI |
InChI=1S/C18H29N3O/c1-4-5-6-7-8-9-12-19-14-15-10-11-16-17(13-15)21(3)18(22)20(16)2/h10-11,13,19H,4-9,12,14H2,1-3H3 |
InChI Key |
KOXCRWNOACEOOW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNCC1=CC2=C(C=C1)N(C(=O)N2C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIMETHYL-5-[(OCTYLAMINO)METHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE typically involves the following steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with formic acid or its derivatives.
Introduction of the Octylamino Group: The octylamino group is introduced via nucleophilic substitution reactions, where an octylamine reacts with a suitable leaving group attached to the benzodiazole core.
Methylation: The final step involves the methylation of the benzodiazole core to introduce the 1,3-dimethyl groups. This can be achieved using methylating agents such as methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,3-DIMETHYL-5-[(OCTYLAMINO)METHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where the octylamino group can be replaced or modified.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted benzodiazole derivatives.
Scientific Research Applications
1,3-DIMETHYL-5-[(OCTYLAMINO)METHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-DIMETHYL-5-[(OCTYLAMINO)METHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1,3-DIMETHYL-5-[(HEXYLAMINO)METHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE
- 1,3-DIMETHYL-5-[(DECYLAMINO)METHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE
Uniqueness
1,3-DIMETHYL-5-[(OCTYLAMINO)METHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE is unique due to the presence of the octylamino group, which imparts distinct chemical and biological properties compared to its analogs with different alkyl chain lengths. This uniqueness can influence its solubility, reactivity, and biological activity, making it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
